Desisobutyryl-ciclesonide is derived from ciclesonide, which is a prodrug that undergoes metabolic conversion in the lungs to yield its active form. This compound is classified as a corticosteroid, specifically belonging to the glucocorticoid category. Its primary therapeutic use is in the management of respiratory conditions due to its anti-inflammatory properties .
The synthesis of desisobutyryl-ciclesonide occurs through the hydrolysis of ciclesonide, primarily facilitated by esterases present in lung tissues. The process involves the cleavage of the ester bond in ciclesonide, resulting in the formation of desisobutyryl-ciclesonide. Key parameters influencing this reaction include:
Desisobutyryl-ciclesonide has a complex molecular structure characterized by a specific arrangement of carbon, hydrogen, and oxygen atoms. The molecular formula is CHO, with a molecular weight of approximately 348.45 g/mol. The structure features:
The stereochemistry of desisobutyryl-ciclesonide is crucial for its biological activity, as specific stereoisomers exhibit enhanced affinity for glucocorticoid receptors .
Desisobutyryl-ciclesonide participates in several chemical reactions that are significant for its pharmacological activity:
Desisobutyryl-ciclesonide exerts its therapeutic effects primarily through:
The pharmacokinetics of desisobutyryl-ciclesonide demonstrate a terminal half-life ranging from 3 to 3.5 hours in both healthy individuals and patients with asthma, indicating consistent drug metabolism across populations .
Desisobutyryl-ciclesonide has significant applications in clinical settings:
Desisobutyryl-ciclesonide is generated through site-specific hydrolysis of the parent compound ciclesonide, catalyzed by esterase enzymes in respiratory tissues. This activation occurs intracellularly, where esterases cleave the isobutyryl ester moiety at the C21 position of ciclesonide, transforming the inactive prodrug into its therapeutically active metabolite [1] [3].
Human airway epithelia express multiple hydrolytic enzymes capable of mediating this conversion. In vitro studies using human nasal epithelial cells, normal human bronchial epithelial cells, and alveolar type II epithelial cells demonstrate rapid cellular uptake of ciclesonide, with near-complete conversion to desisobutyryl-ciclesonide within 24 hours [1] [3]. The hydrolysis mechanism follows Michaelis-Menten kinetics, with enzymatic characterization revealing predominant involvement of carboxylesterases (specifically human carboxylesterase 1 and human carboxylesterase 2) and cholinesterases [3] [8].
Inhibitor studies confirm enzyme specificity:
Table 1: Esterase Contributions to Ciclesonide Hydrolysis in Human Airway Models
Tissue/Cell Type | Primary Enzymes Involved | Inhibition Impact on Hydrolysis |
---|---|---|
Nasal epithelial cells | Carboxylesterase > Cholinesterase | 85% reduction with carboxylesterase inhibitors |
Bronchial epithelial cells | Carboxylesterase > Cholinesterase | 78% reduction with carboxylesterase inhibitors |
Alveolar type II cells | Carboxylesterase | 92% reduction with carboxylesterase inhibitors |
Lung tissue slices | Carboxylesterase + Cholinesterase | 88% reduction with combined inhibitors |
The subcellular distribution of these enzymes further influences activation efficiency. Carboxylesterases localize predominantly in the endoplasmic reticulum and cytosol of airway epithelial cells, creating compartmentalized metabolic zones that facilitate rapid prodrug processing upon cellular entry [7] [8].
Esterase-mediated hydrolysis exhibits distinct kinetic profiles across respiratory tissues, governed by enzyme affinity, concentration, and biochemical properties. Human liver microsomes demonstrate high hydrolysis velocity (V~max~ = 25.4 nmol/g tissue/min for 500 μM ciclesonide), while peripheral lung tissues show significantly lower activity (V~max~ = 0.915 nmol/g tissue/min) [3]. This differential activity correlates with tissue-specific esterase expression: carboxylesterase concentrations are 100-fold higher in liver versus lung tissues [7].
The conversion kinetics follow biphasic Michaelis-Menten patterns:
Table 2: Kinetic Parameters of Ciclesonide Hydrolysis in Human Tissues
Tissue Fraction | K~m~ (μM) | V~max~ (nmol/g tissue/min) | Catalytic Efficiency (V~max~/K~m~) |
---|---|---|---|
Liver cytosol | 5.4 (high affinity) | 0.43 | 0.080 |
910 (low affinity) | 1.95 | 0.002 | |
Liver microsomes | 9.9 (high affinity) | 2.10 | 0.212 |
18.7 (low affinity) | 1.09 | 0.058 | |
Lung cytosol | 34.2 | 0.089 | 0.003 |
Lung microsomes | 102.5 | 0.001 | 0.00001 |
Interindividual variability in carboxylesterase expression significantly impacts conversion efficiency. Human lung specimens demonstrate 8–12-fold variations in carboxylesterase 1 and carboxylesterase 2 activities, attributable to genetic polymorphisms, environmental factors (e.g., smoking), and disease states [8]. This variability may contribute to differential therapeutic responses across patients.
A critical kinetic feature is the reversible esterification of desisobutyryl-ciclesonide to fatty acid conjugates (primarily desisobutyryl-ciclesonide-oleate). This secondary metabolic pathway creates intracellular depots of active metabolite that undergo gradual hydrolysis back to desisobutyryl-ciclesonide, extending pharmacological activity. In human nasal epithelial cells, desisobutyryl-ciclesonide-oleate concentrations peak 8 hours post-administration and remain detectable for 24 hours [1] [4].
The respiratory tract exhibits marked regional heterogeneity in desisobutyryl-ciclesonide generation, driven by differential enzyme expression and cellular architecture.
Upper Airways (Nasal Epithelium):
Lower Airways (Bronchial/Alveolar Regions):
Figure: Regional Metabolic Gradients in Respiratory Tract
[Upper Airways] → [Lower Airways] | Feature | Nasal Epithelium | Bronchial Region | Alveolar Region | |------------------|------------------------|------------------------|------------------------| | Peak Activation | 0.5 hr | 2–4 hr | 4–8 hr | | Dominant Esterase| Carboxylesterase 2 | Carboxylesterase 1 | Carboxylesterase 1 | | Retention Time | 24+ hr | 12–24 hr | 8–12 hr | | Conjugate Formation | Moderate (desisobutyryl-ciclesonide-oleate) | High (desisobutyryl-ciclesonide-oleate/palmitate) | Very High (desisobutyryl-ciclesonide-oleate) |
The metabolic divergence stems from structural and functional adaptations:
This compartmentalized bioactivation enables targeted anti-inflammatory effects throughout the respiratory tree while minimizing systemic exposure through first-pass hepatic metabolism of absorbed prodrug [3] [7].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7